molecular formula C13H17NS B1606684 2-Phenyl-1-(piperidin-1-yl)ethanethione CAS No. 24815-46-1

2-Phenyl-1-(piperidin-1-yl)ethanethione

Cat. No. B1606684
CAS RN: 24815-46-1
M. Wt: 219.35 g/mol
InChI Key: ABZXDLGKAKJSIZ-UHFFFAOYSA-N
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Description

“2-Phenyl-1-(piperidin-1-yl)ethanethione” is a chemical compound with the molecular formula C13H17NS . It is used in research and has unique biochemical properties .


Synthesis Analysis

Piperidones, which include “2-Phenyl-1-(piperidin-1-yl)ethanethione”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Molecular Structure Analysis

The molecular structure of “2-Phenyl-1-(piperidin-1-yl)ethanethione” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C13H17NO/c15-13 (12-7-3-1-4-8-12)11-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-11H2 .

Scientific Research Applications

Synthesis and Antibacterial Activity

2-Phenyl-1-(piperidin-1-yl)ethanethione is involved in the synthesis of various compounds exhibiting significant antibacterial activities. Research demonstrates its utility in the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, which are screened for their antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010). Another study elaborates on the microwave-assisted synthesis of 2-(4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline-1,3-diones, further emphasizing the antibacterial capabilities of these compounds (Merugu, Ramesh, & Sreenivasulu, 2010).

Corrosion Inhibition

The compound has been explored for its role in the development of cadmium(II) Schiff base complexes targeted towards corrosion inhibition on mild steel. These complexes demonstrate significant potential in protecting mild steel surfaces from corrosion, indicating the diverse applicability of 2-Phenyl-1-(piperidin-1-yl)ethanethione derivatives in materials science and engineering (Das et al., 2017).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of 2-Phenyl-1-(piperidin-1-yl)ethanethione, such as 1-substituted piperidines, have been extensively studied for their pharmacological properties. These studies encompass the synthesis, characterization, and evaluation of their potential as therapeutic agents, highlighting the versatility of 2-Phenyl-1-(piperidin-1-yl)ethanethione in drug development (Vardanyan, 2018).

Analytical Chemistry

The compound also plays a critical role in the analytical chemistry domain, where it has been used as a key intermediate in the development and validation of sensitive and selective methods for the determination of various pharmaceutical ingredients. This underscores its importance in the quality control and assurance processes within the pharmaceutical industry (Varynskyi, Parchenko, & Kaplaushenko, 2017).

properties

IUPAC Name

2-phenyl-1-piperidin-1-ylethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NS/c15-13(14-9-5-2-6-10-14)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZXDLGKAKJSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20306152
Record name 1-(2-phenylethanethioyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1-(piperidin-1-yl)ethanethione

CAS RN

24815-46-1
Record name NSC174356
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-phenylethanethioyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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